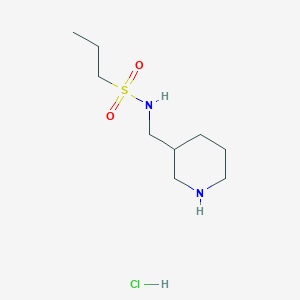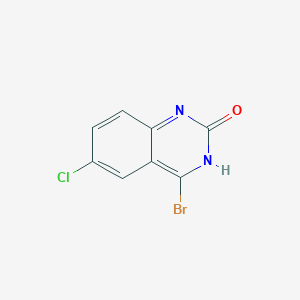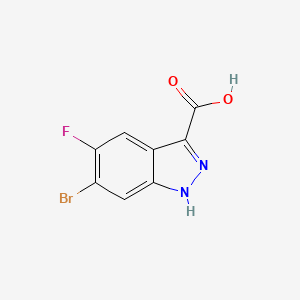
6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine or fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives can act as protein kinase inhibitors, which are crucial in regulating various cellular processes. The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Comparaison Avec Des Composés Similaires
- 5-Bromo-1H-indazole-3-carboxylic acid
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
Comparison: While 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid shares structural similarities with other indazole derivatives, its unique combination of bromine and fluorine atoms at specific positions imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C8H4BrFN2O2 |
|---|---|
Poids moléculaire |
259.03 g/mol |
Nom IUPAC |
6-bromo-5-fluoro-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-2-6-3(1-5(4)10)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14) |
Clé InChI |
BIMXGVFJUJIPJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)Br)NN=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


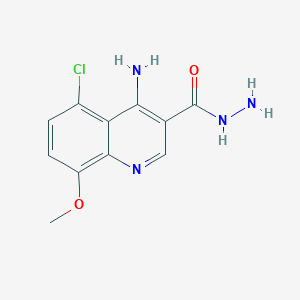

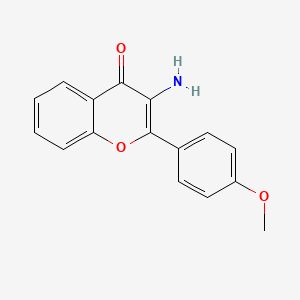
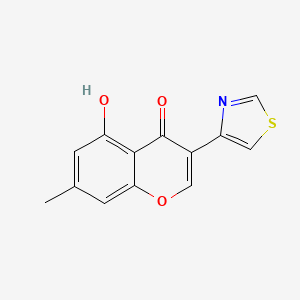
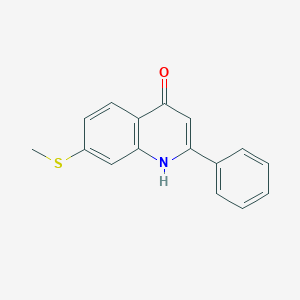
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)

![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
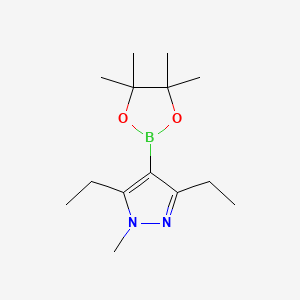
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)
